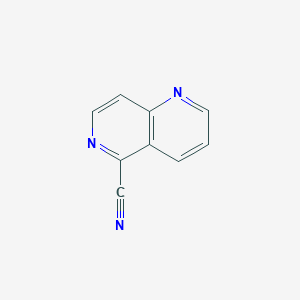

1,6-Naphthyridine-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,6-Naphthyridine-5-carbonitrile is a chemical compound with the linear formula C9H5N3. It has a molecular weight of 155.16 . It is a solid substance that is stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of 1,6-Naphthyridine-5-carbonitrile and its derivatives involves various methods. The starting materials are transformed into required 1,6-naphthyridines by Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .

Molecular Structure Analysis

The molecular structure of 1,6-Naphthyridine-5-carbonitrile is represented by the InChI code 1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H . The InChI key for this compound is MAFYIHVFQQCKHY-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving 1,6-Naphthyridine-5-carbonitrile are diverse. For instance, a subsequent nucleophilic aromatic substitution can take place to generate an anionic intermediate. The elimination of halide then affords the desired products .

Physical And Chemical Properties Analysis

1,6-Naphthyridine-5-carbonitrile is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 155.16 .

科学的研究の応用

Anticancer Properties

1,6-Naphthyridines, including 1,6-Naphthyridine-5-carbonitrile, have been studied for their potential anticancer properties . They have shown promising results in different cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .

Anti-HIV Activity

1,6-Naphthyridines have been found to exhibit anti-HIV (Human Immunodeficiency Virus) activity . This makes them potential candidates for the development of new drugs for the treatment of HIV.

Antimicrobial Activity

These compounds have also shown antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents.

Analgesic Properties

1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain relief medications.

Anti-inflammatory Activity

These compounds have demonstrated anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions.

Antioxidant Activity

1,6-Naphthyridines have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antiviral Properties

Apart from anti-HIV activity, 1,6-Naphthyridines have also shown broader antiviral properties . This suggests potential applications in the treatment of various viral infections.

Antiproliferative Activity

1,6-Naphthyridines have demonstrated antiproliferative activity . This means they can inhibit cell growth, which is particularly useful in the context of inhibiting the growth of cancer cells.

Safety and Hazards

The safety information for 1,6-Naphthyridine-5-carbonitrile includes several hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Relevant Papers

The relevant papers for 1,6-Naphthyridine-5-carbonitrile include various studies on its synthesis, properties, and applications . These papers provide valuable insights into the chemical behavior and potential uses of this compound.

作用機序

Target of Action

1,6-Naphthyridine-5-carbonitrile is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . .

Mode of Action

It is known that the compound interacts with its targets to exert its pharmacological effects .

Biochemical Pathways

Given its broad range of pharmacological activities, it can be inferred that the compound likely interacts with multiple biochemical pathways .

Result of Action

Given its broad range of pharmacological activities, it can be inferred that the compound likely has multiple effects at the molecular and cellular levels .

特性

IUPAC Name |

1,6-naphthyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFYIHVFQQCKHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C#N)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2603346.png)

![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopropylacetamide](/img/structure/B2603353.png)

![4-[(2-Bromophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2603359.png)

![(E)-ethyl 5-(4-bromophenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2603360.png)

![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2603361.png)

![N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2603367.png)

![N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2603368.png)